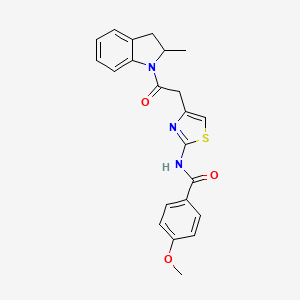
4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazol-2-yl benzamide derivatives involves complex chemical reactions, including the one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives from unsymmetrical thioureas, various amines, and methyl bromoacetate, showcasing the intricate methods required to construct such compounds (Hossaini et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various analytical techniques. For example, the structure of novel benzamides and their Co(II) complexes has been elucidated through elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment studies, highlighting the detailed analysis required to understand these complex molecules (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Chemical properties of thiazol-2-yl benzamide derivatives include their reaction capabilities and involvement in forming novel compounds with specific biological activities. For instance, the synthesis of novel 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones involved reactions under specific conditions, yielding compounds with moderate antifungal activity (Weng et al., 2012).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of these compounds. For instance, the crystal and molecular structure analysis of a related compound provided insights into its 3-dimensional framework structure through X-ray diffraction analysis, revealing intricate details about hydrogen bonding and molecular arrangement (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds include their reactivity, stability, and interaction with other molecules. Studies on the synthesis, characterization, and crystal structures of (4-oxothiazolidine-2-ylidene)benzamide derivatives offer valuable insights into their chemical behavior and potential applications in various fields (Hossaini et al., 2017).
科学的研究の応用
Synthesis and Biological Applications :
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) detailed the synthesis of novel chemical structures related to this compound, highlighting their use as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Nematocidal Activity :
- Research by Liu, Wang, Zhou, and Gan (2022) on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, similar in structure to the compound , showed good nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Antimicrobial and Anticancer Potentials :
- A study by Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, and Mani (2016) on 4-thiazolidinone derivatives demonstrated significant antimicrobial and anticancer potentials (Deep et al., 2016).
Antidiabetic Agent Development :
- Research by Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antidiabetic agents (Nomura et al., 1999).
Photodynamic Therapy for Cancer Treatment :
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antifungal Agents Development :
- Jafar, Abdul Mahdi, Hadwan, and AlameriAmeer (2017) synthesized derivatives that showed promise as antifungal agents (Jafar et al., 2017).
特性
IUPAC Name |
4-methoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-11-16-5-3-4-6-19(16)25(14)20(26)12-17-13-29-22(23-17)24-21(27)15-7-9-18(28-2)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUHJDWSSXRRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


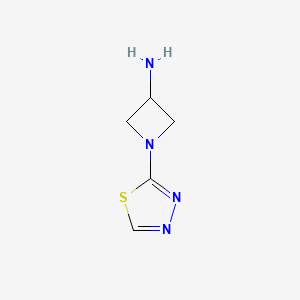
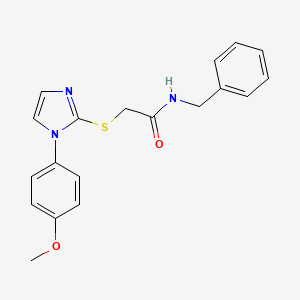
![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)
![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)
![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)
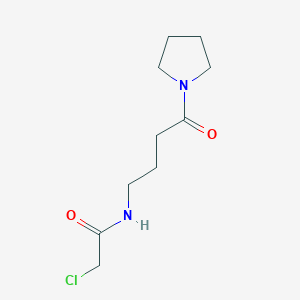
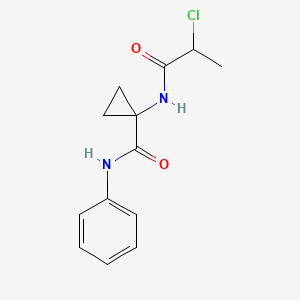
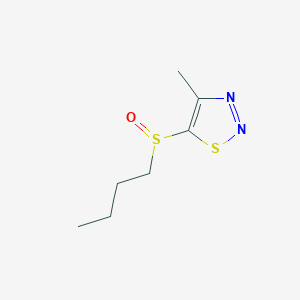
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)